molecular formula C16H14N4O3 B177833 Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate CAS No. 173459-80-8

Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate

Cat. No.: B177833
CAS No.: 173459-80-8
M. Wt: 310.31 g/mol
InChI Key: GXIYFGDLDAFXEF-UHFFFAOYSA-N
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Description

Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate is a novel dipeptide-benzotriazole derivative synthesized via the Katritzky method. This compound is formed by reacting 2-{2-[((benzyloxy)carbonyl)amino]acetamido}acetic acid with benzotriazole in the presence of thionyl chloride, yielding a stable, isolable product at room temperature (74% yield) . Its structure includes a benzyl carbamate group, a glycylglycine-like backbone, and a benzotriazole moiety, as confirmed by FT-IR, NMR, and elemental analysis .

The compound serves as an efficient acylating agent for peptide synthesis, enabling the preparation of biologically relevant peptides and conjugates with high purity. Unlike many benzotriazole derivatives, it is air- and moisture-stable, eliminating the need for specialized handling . Its uniqueness lies in its unreported dipeptide-benzotriazole architecture, filling a gap in synthetic chemistry literature .

Properties

IUPAC Name

benzyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-15(20-14-9-5-4-8-13(14)18-19-20)10-17-16(22)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIYFGDLDAFXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173459-80-8
Record name 173459-80-8
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Preparation Methods

Thionyl Chloride-Mediated Coupling

The most widely reported method involves thionyl chloride (SOCl₂) as a coupling agent to activate benzotriazole for subsequent reaction with N-protected amino acids.

Procedure :

  • Reagent Preparation : A solution of 1H-benzotriazole (3.17 g, 26.67 mmol) in anhydrous methylene chloride (CH₂Cl₂) is treated with thionyl chloride (0.6 mL, 8.00 mmol) at room temperature, forming a reactive intermediate.

  • Amino Acid Activation : Glycine derivative (6.67 mmol) is added to the mixture and stirred for 2.5 hours, yielding a suspension.

  • Workup : The suspension is filtered, and the filtrate is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (EtOAc), washed with saturated sodium carbonate (Na₂CO₃), dried over anhydrous magnesium sulfate (MgSO₄), and purified via crystallization.

Key Parameters :

  • Solvent : Anhydrous CH₂Cl₂ ensures minimal hydrolysis.

  • Temperature : Room temperature (23°C) prevents side reactions.

  • Stoichiometry : A 4:1 molar ratio of benzotriazole to amino acid maximizes yield.

Microwave-Assisted Synthesis

An alternative approach employs microwave irradiation to accelerate the reaction between N-protected aminoacylbenzotriazoles and carbamate precursors.

Procedure :

  • Mixing : Equimolar amounts of N-protected aminoacylbenzotriazole and benzyl chloroformate are combined in anhydrous CH₂Cl₂.

  • Irradiation : The mixture is subjected to microwave irradiation (100 W, 70°C) for 30 minutes.

  • Purification : Volatiles are removed via rotary evaporation, and the crude product is crystallized from ethanol.

Advantages :

  • Efficiency : Reaction time reduced from hours to minutes.

  • Yield : Crystallization yields range from 69% to 90%.

Optimization and Reaction Conditions

Solvent Selection

  • CH₂Cl₂ vs. MeCN : Dichloromethane offers superior solubility for benzotriazole intermediates compared to acetonitrile, which is preferred for polar substrates.

  • Anhydrous Conditions : Essential to prevent hydrolysis of the reactive benzotriazole intermediate.

Temperature and Time

  • Room Temperature : Optimal for thionyl chloride-mediated reactions, balancing reactivity and side-product formation.

  • Microwave Heating : 70°C ensures rapid activation without decomposing heat-sensitive groups.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 8.24 (d, J = 8.4 Hz, 1H), 8.14 (d, J = 8.1 Hz, 1H), 7.68 (t, J = 7.5 Hz, 1H), 7.53 (t, J = 7.5 Hz, 1H), 7.39–7.34 (m, 5H), 5.61 (br s, 1H), 5.19 (s, 2H), 5.09 (d, J = 5.7 Hz, 2H).

  • ¹³C NMR (CDCl₃) : δ 168.3 (C=O), 156.4 (O-C=O), 145.9 (aromatic C), 136.0 (aromatic C), 130.8–126.5 (aromatic CH), 67.4 (CH₂Ph), 44.8 (CH₂CO).

Infrared (IR) Spectroscopy :

  • ν (CO)amide : 1710 cm⁻¹

  • ν (CO)carbamate : 1670 cm⁻¹.

Physical Properties

PropertyValueSource
Melting Point110–111°C
Molecular Weight299.29 g/mol
SolubilityCH₂Cl₂, EtOAc, DMSO

Comparative Analysis with Related Carbamates

tert-Butyl vs. Benzyl Protecting Groups

  • Benzyl Carbamates : Offer stability under acidic conditions but require hydrogenolysis for deprotection.

  • tert-Butyl Carbamates : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid).

Challenges and Practical Considerations

Purification Challenges

  • Crystallization : Ethanol or ethanol/water mixtures yield high-purity crystals (69–90%).

  • Chromatography : Silica gel chromatography is avoided due to the compound’s sensitivity to basic conditions .

Chemical Reactions Analysis

Acylation Reactions

This compound reacts with primary and secondary amines to form stable amide bonds, a critical step in peptide synthesis. The benzotriazole (Bt) group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines.

Key Reaction Conditions :

  • Solvents : Acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) .
  • Base : Triethylamine (TEA) or pyridine to deprotonate the amine .
  • Temperature : Room temperature or mild heating (25–40°C) .

Example Reaction :Benzyl 2 Bt yl 2 oxoethylcarbamate+R NH2Benzyloxycarbonyl Cbz protected amide+HBt\text{Benzyl 2 Bt yl 2 oxoethylcarbamate}+\text{R NH}_2\rightarrow \text{Benzyloxycarbonyl Cbz protected amide}+\text{HBt}Yield Optimization :

Amine TypeReaction Time (h)Yield (%)Source
Glycine ethyl ester1290
Benzothiazole derivative0.5 (microwave)87

Substitution at the Benzotriazole Moiety

The Bt group can be displaced by nucleophiles such as thiols, alcohols, or carboxylates, enabling diverse functionalization.

Notable Transformations :

  • Thiol Substitution : Reacts with benzylthiol to form thioether derivatives (87% yield) .
  • Alcoholysis : Methanol in DCM replaces Bt with methoxy groups under acidic conditions .

Mechanism :

  • Nucleophilic attack at the carbonyl carbon adjacent to Bt.
  • Fragmentation of the Bt group as a leaving group .

Stability and Hydrolysis

The compound exhibits stability in anhydrous organic solvents but undergoes hydrolysis under strongly acidic or basic conditions:

Hydrolysis Pathways :

  • Acidic (1N HCl) : Cleavage of the carbamate group to release benzyl alcohol and glycine derivatives .
  • Basic (Na₂CO₃) : Decomposition of the Bt moiety, forming sulfonamide byproducts .

Stability Data :

ConditionDecomposition Observed?Source
RT (6 weeks, dry)No
Aqueous NaOH (pH 12)Yes (within 1h)

Comparative Reactivity

The compound outperforms imidazole-based diazotransfer reagents in specific applications:

Diazotransfer Efficiency :

ReagentYield of Diazo Compound (%)Reaction Time (h)Source
Benzotriazol-1-yl-sulfonyl azide (2.7)6512
Imidazole-1-sulfonyl azide5614

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate is in the synthesis of peptides. The compound acts as a powerful acylating agent due to its benzotriazole moiety, which facilitates the formation of peptide bonds.

Case Study: Synthesis of Peptidyl Phosphorus Ylides

In a notable study, researchers utilized this compound to prepare peptidyl phosphorus ylides through microwave-assisted synthesis. The results indicated high yields and purity of the synthesized compounds, showcasing the compound's utility in modern synthetic methodologies .

Drug Development

This compound has also been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Antiviral Activity

Recent research has identified derivatives of this compound as inhibitors of the SARS-CoV 3CLpro enzyme, which is crucial for viral replication. The structure-activity relationship studies revealed that modifications to the benzotriazole unit could enhance inhibitory potency against this target .

Case Study: Inhibitors of SARS-CoV Protease

In a study aimed at discovering new inhibitors for SARS-CoV protease, derivatives based on this compound were synthesized and tested. The results indicated that certain modifications significantly increased binding affinity and inhibitory activity, demonstrating the compound's potential in antiviral drug design .

Biological Research Applications

The compound's ability to form stable complexes with various biomolecules makes it useful in biological research.

Fluorescent Probes

Research has explored the use of this compound as a fluorescent probe for monitoring biological processes. Its unique structure allows it to be incorporated into biomolecules without disrupting their function, providing a valuable tool for studying cellular mechanisms .

Summary Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisActs as an acylating agent for peptide bond formationHigh yields in peptidyl phosphorus ylides synthesis
Drug DevelopmentPotential antiviral agent against SARS-CoVEnhanced inhibitory activity against SARS-CoV protease
Biological ResearchUsed as a fluorescent probe for biological monitoringEffective incorporation into biomolecules

Mechanism of Action

The mechanism by which benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate exerts its effects involves the activation of carboxyl groups, facilitating nucleophilic attack by amines to form amide bonds. This process is central to peptide synthesis, where the compound acts as a coupling agent, enhancing the efficiency and selectivity of the reaction.

Comparison with Similar Compounds

Key Observations:

Functional Focus: The target compound is primarily a peptide synthesis intermediate, whereas derivatives like Compounds 73 and 66 are designed for direct biological activity (e.g., antioxidant, analgesic) .

Structural Differentiation :

  • The benzyl carbamate and dipeptide-like backbone of the target compound distinguish it from simpler benzotriazole-acetamide derivatives (e.g., Compounds 73, 66) .
  • Derivatives like CAS 79990-06-0 lack the benzotriazole moiety entirely, focusing instead on carbamate modifications for synthetic versatility .

Synthesis and Stability :

  • The target compound’s synthesis (Katritzky method) avoids harsh conditions, contrasting with antimicrobial benzotriazoles that may require multi-step functionalization .
  • Its room-temperature stability surpasses many peptide intermediates, which often require cold storage or inert atmospheres .

Key Observations:

  • Therapeutic Derivatives : Compounds like 73 and 66 are optimized for bioactivity through substituents (e.g., hydroxyphenyl, chlorophenyl) that enhance target binding .
  • Synthetic Focus : The target compound lacks direct bioactivity data but enables peptide conjugate synthesis , indirectly contributing to drug development .

Stability and Handling

  • The target compound’s stability under ambient conditions contrasts with hydrazide derivatives (e.g., anticonvulsant Compound 60), which may require refrigeration due to hydrolytic sensitivity .
  • Its synthetic practicality aligns with carbamates like CAS 79990-06-0 but offers broader utility in peptide chemistry due to the benzotriazole leaving group .

Biological Activity

Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate is a synthetic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and peptide synthesis. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the benzotriazole family, characterized by its stability and reactivity. Its structure can be represented as follows:

  • IUPAC Name : Benzyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate
  • Molecular Formula : C₁₆H₁₄N₄O₃
  • Molar Mass : 310.31 g/mol

The compound is synthesized through various methods, including Cu(I) catalyzed [3+2] dipolar cycloaddition reactions, which facilitate the formation of the triazole ring essential for its biological activity .

1. Peptide Synthesis and Acylation

This compound serves as a powerful acylating agent in peptide synthesis. It is frequently utilized to prepare peptides and their mimetics due to its ability to form stable peptide bonds efficiently. The compound's reactivity allows it to participate in various coupling reactions essential for constructing complex peptide structures .

2. Antidiabetic Properties

Recent studies have highlighted the compound's potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant contributor to diabetes. For instance, a derivative of this compound demonstrated protective effects on β-cell viability with an EC₅₀ value of approximately 0.1 μM under ER stress conditions induced by tunicamycin . This finding suggests that derivatives of benzotriazole could serve as promising candidates for diabetes treatment.

The mechanism by which this compound exerts its protective effects involves modulation of cellular stress responses. The compound appears to enhance the survival of β-cells by mitigating the detrimental effects of ER stress, possibly through the activation of protective signaling pathways that promote cell survival and function .

Table 1: Biological Activity Summary

Study ReferenceActivity AssessedEC₅₀ ValueObservations
β-cell protection0.1 μMHigh potency against ER stress
Peptide synthesisN/AEffective acylating agent
Inhibition studies11 μMTriazole derivatives show promise in enzyme inhibition

Q & A

Q. What computational approaches validate solvatochromic behavior and electronic properties?

  • Time-dependent DFT (TDDFT) calculates excitation energies and compares them with experimental UV-Vis data. Solvent effects are modeled using the Polarizable Continuum Model (PCM) . HOMO-LUMO gaps and electrostatic potential maps further explain reactivity trends .

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